molecular formula C15H17N2O6S+ B12682431 Imino-[5-[2-(2-methoxyethoxy)ethoxysulfonyl]-1-oxonaphthalen-2-ylidene]azanium CAS No. 71550-36-2

Imino-[5-[2-(2-methoxyethoxy)ethoxysulfonyl]-1-oxonaphthalen-2-ylidene]azanium

Cat. No.: B12682431
CAS No.: 71550-36-2
M. Wt: 353.4 g/mol
InChI Key: WPKFZOAGILKDHC-UHFFFAOYSA-N
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Description

1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 2-(2-methoxyethoxy)ethyl ester is a complex organic compound with a molecular formula of C15H16N2O6S. This compound is known for its unique structural features, which include a naphthalene ring, a sulfonic acid group, and a diazo group. It is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 2-(2-methoxyethoxy)ethyl ester typically involves multiple steps, including esterification, coupling, and diazotization reactions. The process begins with the esterification of naphthalenesulfonic acid with 2-(2-methoxyethoxy)ethanol under acidic conditions. This is followed by the coupling of the ester with a diazo compound, which is achieved through a diazotization reaction using sodium nitrite and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 2-(2-methoxyethoxy)ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted naphthalenes .

Scientific Research Applications

1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 2-(2-methoxyethoxy)ethyl ester is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and as a labeling agent for biomolecules.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of this compound involves its reactivity with various molecular targets. The diazo group can form covalent bonds with nucleophiles, leading to the formation of stable products. This reactivity is exploited in biochemical assays and labeling techniques. The sulfonic acid group enhances the compound’s solubility in aqueous solutions, making it suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

  • 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, ester with 4,4’,4’'-ethylidynetris [phenol]
  • 6-Diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonic acid ester with 3,3’-bis (2-hydroxy-5-methylbenzyl)-4,4’-dihydroxy-5,5’-dimethyldiphenylmethane
  • 2,3,4,4’-Tetrahydroxybenzophenone-1,2-naphthoquinonediazide-5-sulfonic acid ester

Uniqueness

1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 2-(2-methoxyethoxy)ethyl ester is unique due to its specific ester group, which imparts distinct solubility and reactivity properties. This makes it particularly useful in applications requiring high solubility and specific reactivity patterns .

Properties

CAS No.

71550-36-2

Molecular Formula

C15H17N2O6S+

Molecular Weight

353.4 g/mol

IUPAC Name

imino-[5-[2-(2-methoxyethoxy)ethoxysulfonyl]-1-oxonaphthalen-2-ylidene]azanium

InChI

InChI=1S/C15H17N2O6S/c1-21-7-8-22-9-10-23-24(19,20)14-4-2-3-12-11(14)5-6-13(17-16)15(12)18/h2-6,16H,7-10H2,1H3/q+1

InChI Key

WPKFZOAGILKDHC-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOS(=O)(=O)C1=CC=CC2=C1C=CC(=[N+]=N)C2=O

Origin of Product

United States

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